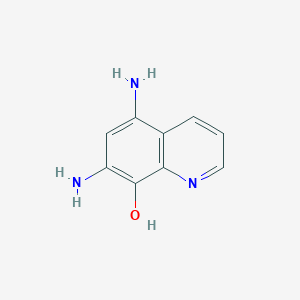
5,7-Diaminoquinolin-8-ol
概要
説明
5,7-Diaminoquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is an oxidative developer used in various chemical processes, including the coupling process. This compound is stable at room temperature and is soluble in water and alcohols but insoluble in ethers or esters . It has a molecular weight of 175.19 g/mol and a melting point of 196.42°C .
準備方法
The synthesis of 5,7-Diaminoquinolin-8-ol can be achieved through several methods. One common approach involves the Skraup reaction, which starts with 3-nitroaniline or 3-chloroaniline. The process includes nitration, reduction, and amination steps to yield the desired compound . Another method involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
化学反応の分析
5,7-Diaminoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form diazo compounds.
Reduction: Reduction of nitro groups to amino groups using hydrazine hydrate or other reducing agents.
Substitution: Chlorination and subsequent substitution reactions to introduce different functional groups.
Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and reducing agents like tin(II) chloride. Major products formed from these reactions include diazo compounds and various substituted quinolines .
科学的研究の応用
5,7-Diaminoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of photographic films and other industrial applications.
作用機序
The mechanism of action of 5,7-Diaminoquinolin-8-ol involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
5,7-Diaminoquinolin-8-ol can be compared with other similar compounds such as:
5,7-Dinitroquinolin-8-ol: Differing in the presence of nitro groups instead of amino groups, leading to different reactivity and applications.
5,7-Dichloroquinolin-8-ol: Contains chlorine atoms, which alter its chemical properties and uses.
5-Aminoquinolin-8-ol: Similar structure but with fewer amino groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of amino groups and hydroxyl group, which confer distinct chemical reactivity and biological properties.
特性
IUPAC Name |
5,7-diaminoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZQHIHBPJQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328976 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-45-9 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















